
N-(2-(3-(3,4-Dimethoxyphenethylamino)-2-hydroxypropoxy)phenyl)-N'-methylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(3-(3,4-Dimethoxyphenethylamino)-2-hydroxypropoxy)phenyl)-N’-methylurea is a complex organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a phenethylamine core, which is substituted with methoxy groups at the 3 and 4 positions, and further functionalized with a hydroxypropoxy group and a methylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(3,4-Dimethoxyphenethylamino)-2-hydroxypropoxy)phenyl)-N’-methylurea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Synthesis of 3,4-Dimethoxyphenethylamine: This can be achieved through the reduction of 3,4-dimethoxyphenylacetonitrile using lithium aluminum hydride.
Formation of the Hydroxypropoxy Intermediate: The 3,4-dimethoxyphenethylamine is reacted with epichlorohydrin to form the hydroxypropoxy intermediate.
Coupling with Phenyl Isocyanate: The hydroxypropoxy intermediate is then coupled with phenyl isocyanate to form the final product, N-(2-(3-(3,4-Dimethoxyphenethylamino)-2-hydroxypropoxy)phenyl)-N’-methylurea.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-(3,4-Dimethoxyphenethylamino)-2-hydroxypropoxy)phenyl)-N’-methylurea can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
N-(2-(3-(3,4-Dimethoxyphenethylamino)-2-hydroxypropoxy)phenyl)-N’-methylurea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-(3-(3,4-Dimethoxyphenethylamino)-2-hydroxypropoxy)phenyl)-N’-methylurea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: A simpler analogue with similar structural features but lacking the hydroxypropoxy and methylurea groups.
Mescaline: A naturally occurring compound with similar methoxy substitutions but different overall structure and pharmacological effects.
Dopamine: A neurotransmitter with structural similarities but different functional groups and biological activity.
Uniqueness
N-(2-(3-(3,4-Dimethoxyphenethylamino)-2-hydroxypropoxy)phenyl)-N’-methylurea is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity
Properties
CAS No. |
76210-77-0 |
|---|---|
Molecular Formula |
C21H29N3O5 |
Molecular Weight |
403.5 g/mol |
IUPAC Name |
1-[2-[3-[2-(3,4-dimethoxyphenyl)ethylamino]-2-hydroxypropoxy]phenyl]-3-methylurea |
InChI |
InChI=1S/C21H29N3O5/c1-22-21(26)24-17-6-4-5-7-18(17)29-14-16(25)13-23-11-10-15-8-9-19(27-2)20(12-15)28-3/h4-9,12,16,23,25H,10-11,13-14H2,1-3H3,(H2,22,24,26) |
InChI Key |
YSWIEXDYOFABKH-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)NC1=CC=CC=C1OCC(CNCCC2=CC(=C(C=C2)OC)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


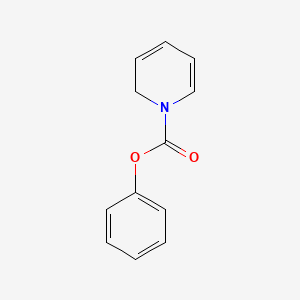


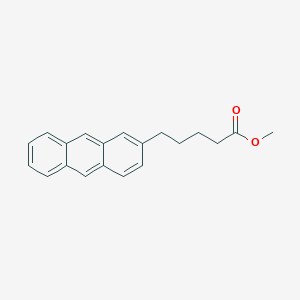


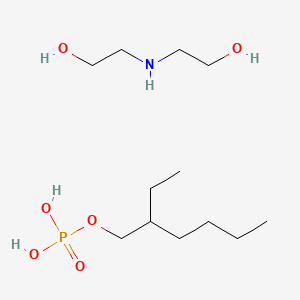

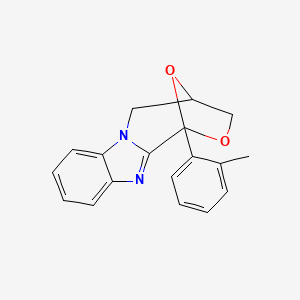
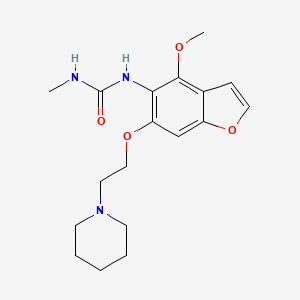

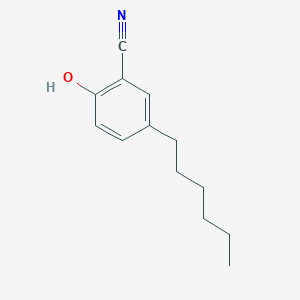
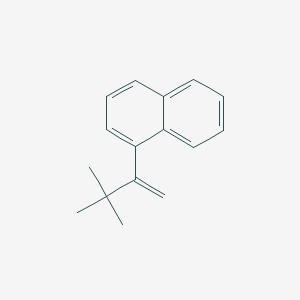
![1,7,8-Trimethyl-1,6-dihydroimidazo[4,5-e]indole](/img/structure/B14444820.png)
